Cas no 1261967-42-3 (2-Methyl-4-(3-methylthiophenyl)phenol)

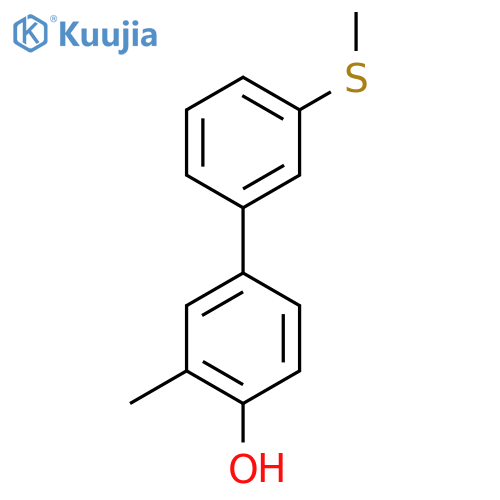

1261967-42-3 structure

商品名:2-Methyl-4-(3-methylthiophenyl)phenol

CAS番号:1261967-42-3

MF:C14H14OS

メガワット:230.325362682343

MDL:MFCD18313248

CID:5177998

2-Methyl-4-(3-methylthiophenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-METHYL-4-(3-METHYLTHIOPHENYL)PHENOL

- 2-Methyl-4-(3-methylthiophenyl)phenol

-

- MDL: MFCD18313248

- インチ: 1S/C14H14OS/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3

- InChIKey: VRMREJDTCTZUBI-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CC=CC(=C1)C1C=CC(=C(C)C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 219

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 45.5

2-Methyl-4-(3-methylthiophenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319259-5g |

2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |

1261967-42-3 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB319259-5 g |

2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |

1261967-42-3 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-Methyl-4-(3-methylthiophenyl)phenol 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1261967-42-3 (2-Methyl-4-(3-methylthiophenyl)phenol) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261967-42-3)2-Methyl-4-(3-methylthiophenyl)phenol

清らかである:99%

はかる:5g

価格 ($):687.0